

BAR501: A Selective GPBAR1 Agonist Devoid of Farnesoid X Receptor (FXR) Activity

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Compound of Interest

Compound Name: (3 α ,5 β ,6 β ,7 α)-BAR501

Cat. No.: B605913

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A Comparative Guide for Researchers

This guide provides a comprehensive comparison of BAR501 with known farnesoid X receptor (FXR) modulators, presenting experimental data that confirms BAR501's lack of activity at this nuclear receptor. The information herein is intended for researchers, scientists, and drug development professionals investigating the distinct signaling pathways of G protein-coupled bile acid receptor 1 (GPBAR1) and FXR.

Comparative Analysis of FXR Activity

Experimental data from transactivation assays demonstrate that while BAR501 is a potent agonist of GPBAR1, it does not activate the farnesoid X receptor. In stark contrast, compounds such as Obeticholic Acid (OCA), GW4064, and the endogenous ligand Chenodeoxycholic Acid (CDCA) are well-characterized FXR agonists. Conversely, Guggulsterone is a known antagonist of FXR. The following table summarizes the quantitative data on the activity of these compounds at the farnesoid X receptor.

Compound	Target Receptor(s)	Bioactivity at FXR
BAR501	GPBAR1	No significant agonist or antagonist activity reported. Fails to promote FXR transactivation.[1]
Obeticholic Acid	FXR	Potent Agonist (EC50 \approx 99 nM)
GW4064	FXR	Potent Agonist (EC50 \approx 65 nM)
Chenodeoxycholic Acid (CDCA)	FXR	Endogenous Agonist (EC50 \approx 10-50 μ M)
Guggulsterone	FXR	Antagonist (IC50 \approx 15-17 μ M)

Experimental Protocols

Farnesoid X Receptor (FXR) Transactivation Assay

This assay is a cell-based method used to quantify the ability of a compound to activate or inhibit the farnesoid X receptor.

Objective: To determine if a test compound, such as BAR501, can modulate FXR-mediated gene transcription.

Materials:

- HEK293T cells (or other suitable host cell line)
- FXR expression plasmid
- Luciferase reporter plasmid containing FXR response elements (FXREs)
- Transfection reagent
- Cell culture medium and supplements
- Test compounds (e.g., BAR501, GW4064, Guggulsterone)

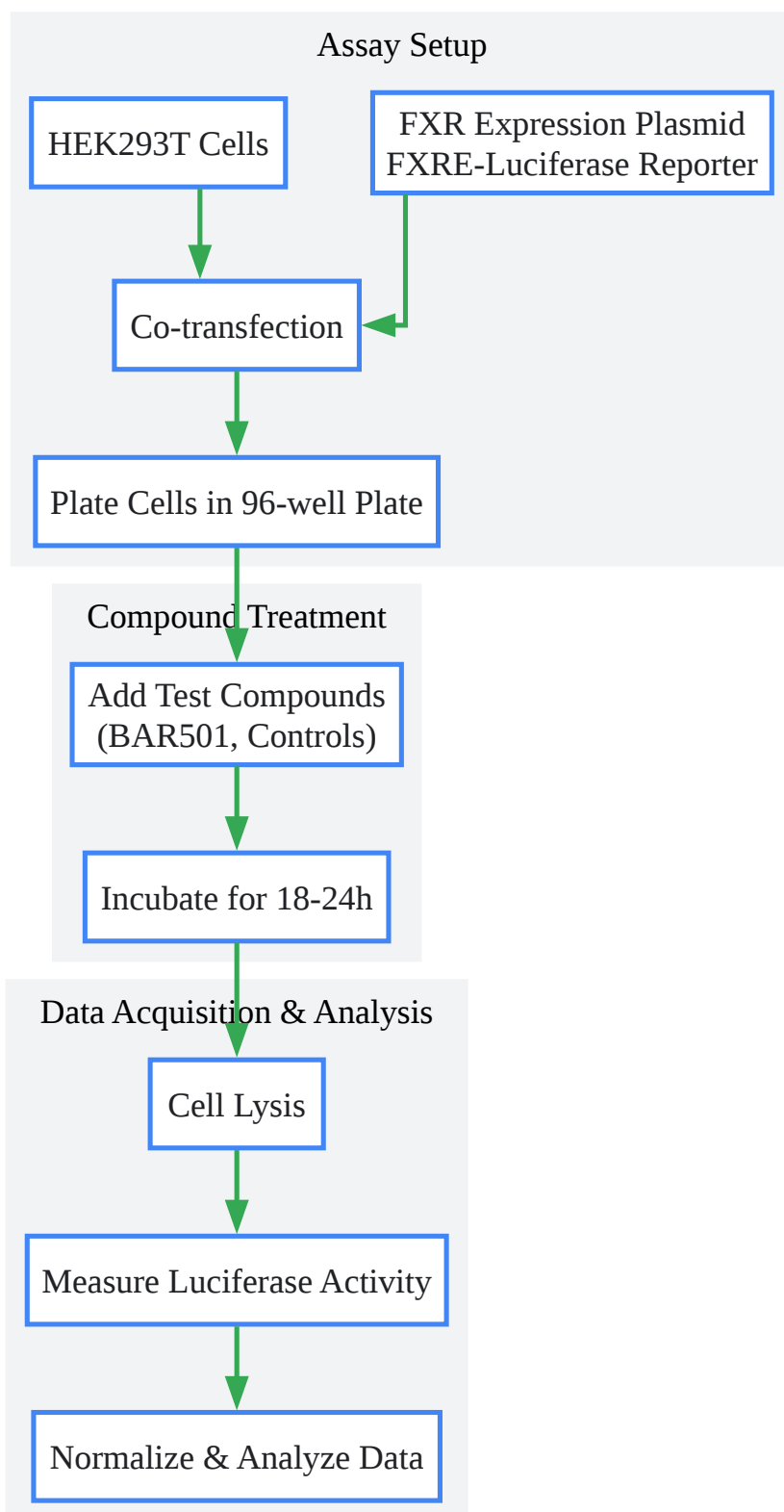
- Luciferase assay system
- Luminometer

Procedure:

- **Cell Culture:** Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **Transfection:** Co-transfect the HEK293T cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid (e.g., β -galactosidase) can be co-transfected for normalization of transfection efficiency.
- **Compound Treatment:** After 24 hours of transfection, plate the cells in a 96-well plate. Once the cells are adherent, replace the medium with fresh medium containing the test compounds at various concentrations. Include a positive control (e.g., GW4064) and a negative control (vehicle). For antagonist assays, cells are co-treated with an agonist and the test compound.
- **Incubation:** Incubate the cells with the compounds for 18-24 hours.
- **Luciferase Assay:** Following incubation, lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer. If a control plasmid was used, measure its activity as well.
- **Data Analysis:** Normalize the luciferase activity to the control plasmid activity. For agonist assays, express the results as a fold induction over the vehicle control. For antagonist assays, express the results as a percentage inhibition of the agonist response. Determine EC₅₀ or IC₅₀ values by fitting the data to a dose-response curve.

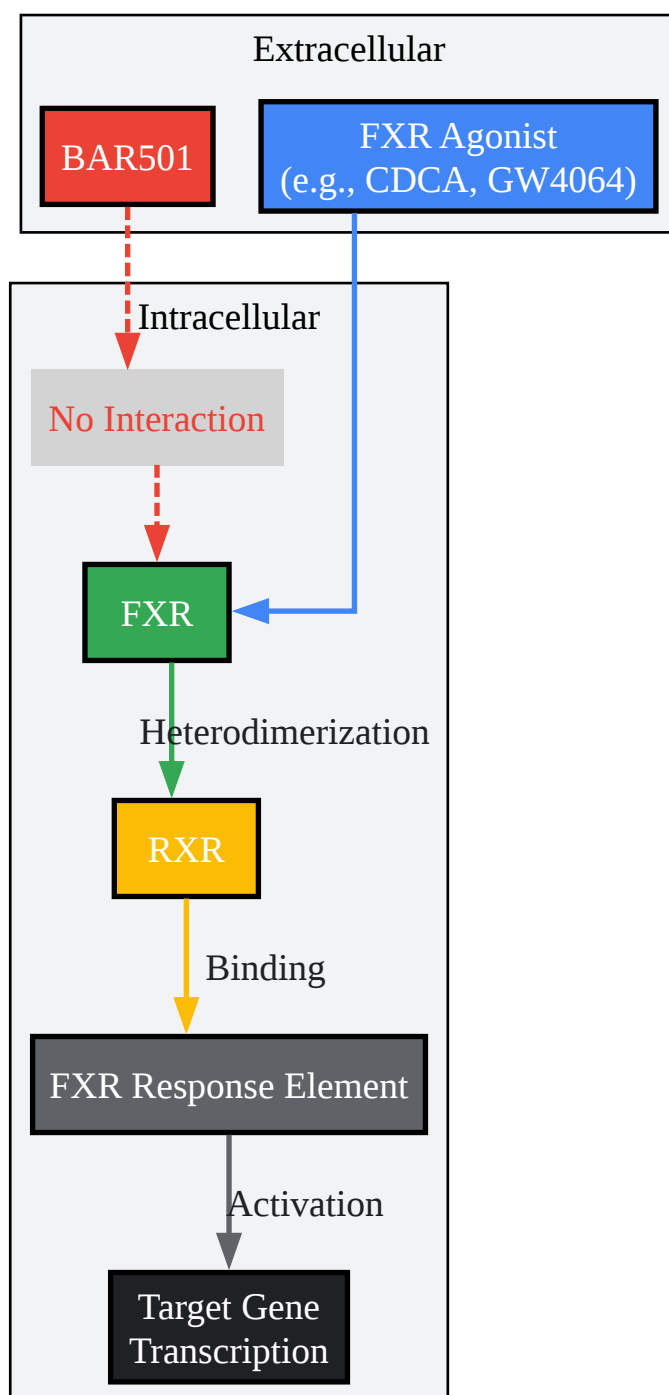
Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the targeted biological pathway, the following diagrams are provided.



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Caption: Workflow for the FXR Transactivation Assay.



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Caption: FXR Signaling Pathway and BAR501's Lack of Interaction.

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References

- 1. researchgate.net [researchgate.net]
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